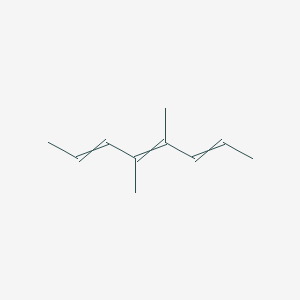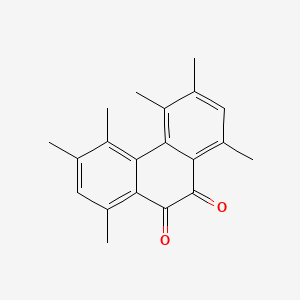![molecular formula C11H12N2O3S B14299374 N-[(2-Methylbenzoyl)carbamothioyl]glycine CAS No. 112806-25-4](/img/structure/B14299374.png)
N-[(2-Methylbenzoyl)carbamothioyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Methylbenzoyl)carbamothioyl]glycine is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a glycine moiety and a 2-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methylbenzoyl)carbamothioyl]glycine typically involves the following steps:
Formation of 2-Methylbenzoyl Chloride: This is achieved by reacting 2-methylbenzoic acid with thionyl chloride under reflux conditions.
Formation of 2-Methylbenzoyl Isothiocyanate: The 2-methylbenzoyl chloride is then reacted with potassium thiocyanate in an organic solvent such as acetone to form 2-methylbenzoyl isothiocyanate.
Reaction with Glycine: The 2-methylbenzoyl isothiocyanate is then reacted with glycine in an aqueous or organic solvent to form this compound.
Industrial Production Methods
While the above synthetic route is commonly used in laboratory settings, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methylbenzoyl)carbamothioyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide group can be reduced to form amines.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Scientific Research Applications
N-[(2-Methylbenzoyl)carbamothioyl]glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Methylbenzoyl)carbamothioyl]glycine involves its interaction with specific molecular targets and pathways. The thioamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl group can also interact with cellular membranes and other biomolecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(2-Methylbenzoyl)carbamoyl]glycine: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
N-[(2-Chlorobenzoyl)carbamothioyl]glycine: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
N-[(2-Methylbenzoyl)carbamothioyl]alanine: Similar structure but with an alanine moiety instead of a glycine moiety.
Uniqueness
N-[(2-Methylbenzoyl)carbamothioyl]glycine is unique due to the presence of both a thioamide group and a glycine moiety, which confer specific chemical and biological properties
Properties
CAS No. |
112806-25-4 |
|---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-[(2-methylbenzoyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C11H12N2O3S/c1-7-4-2-3-5-8(7)10(16)13-11(17)12-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)(H2,12,13,16,17) |
InChI Key |
ZGYCYNZGGICCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


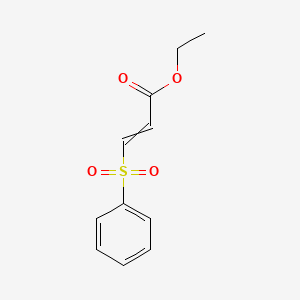
![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)
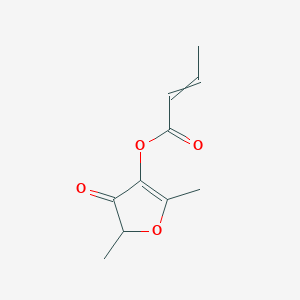
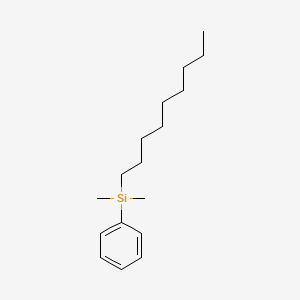
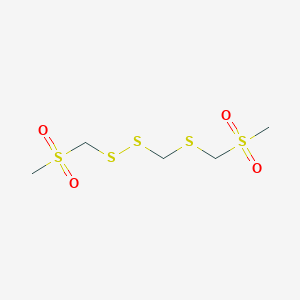

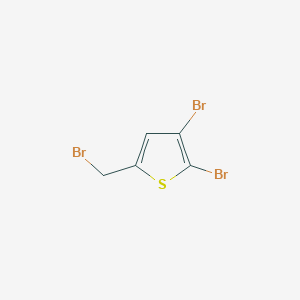
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)
